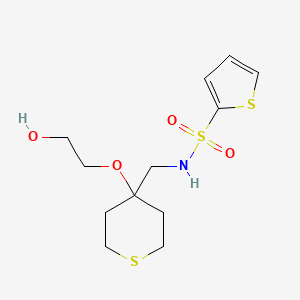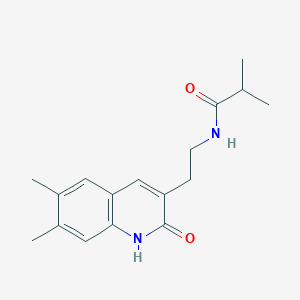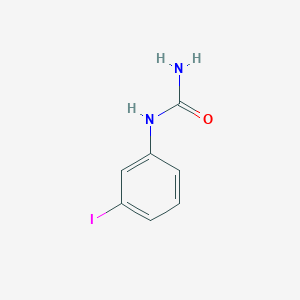![molecular formula C10H18O3 B2789492 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol CAS No. 2137597-71-6](/img/structure/B2789492.png)
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a diol with a suitable aldehyde or ketone under acidic conditions to form the spirocyclic acetal . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene or dichloromethane. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can lead to the formation of various functionalized derivatives.
科学的研究の応用
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic ring systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its structural stability and reactivity.
作用機序
The mechanism of action of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,9-Dioxaspiro[5.5]undecan-3-ylmethanamine: This compound has a similar spirocyclic structure but contains an amine group instead of a hydroxyl group.
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, such as dioxane, dithiane, or oxathiane rings.
Uniqueness
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is unique due to its specific combination of a spirocyclic ring system with a hydroxyl functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSFCIEYVZSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137597-71-6 |
Source


|
| Record name | {2,9-dioxaspiro[5.5]undecan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2789421.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2789426.png)

![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2789428.png)
![3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2789430.png)

